[(2,6-Difluorophenyl)methyl](3-methylbutan-2-yl)amine
Overview
Description
[(2,6-Difluorophenyl)methyl](3-methylbutan-2-yl)amine is a useful research compound. Its molecular formula is C12H17F2N and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(2,6-Difluorophenyl)methylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can alter the biochemical pathways within cells, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
(2,6-Difluorophenyl)methylamine influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of (2,6-Difluorophenyl)methylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and subsequently affecting the biochemical pathways they regulate. It may also interact with DNA or RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,6-Difluorophenyl)methylamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy or altered biological activity .
Dosage Effects in Animal Models
The effects of (2,6-Difluorophenyl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it could potentially cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
(2,6-Difluorophenyl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s effects on metabolism can lead to changes in energy production, biosynthesis, and other cellular functions .
Transport and Distribution
Within cells and tissues, (2,6-Difluorophenyl)methylamine is transported and distributed through specific transporters or binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its biological activity and overall efficacy .
Subcellular Localization
(2,6-Difluorophenyl)methylamine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s interaction with its target biomolecules and its overall biological effects .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-8(2)9(3)15-7-10-11(13)5-4-6-12(10)14/h4-6,8-9,15H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLXYAPLGLWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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